molecular formula C11H11ClO3 B14529677 Propyl 2-(chlorocarbonyl)benzoate CAS No. 62377-17-7

Propyl 2-(chlorocarbonyl)benzoate

Cat. No.: B14529677
CAS No.: 62377-17-7
M. Wt: 226.65 g/mol
InChI Key: SBBXOVAOKWQAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 2-(chlorocarbonyl)benzoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is derived from benzoic acid and propanol, with a chlorocarbonyl group attached to the benzoate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: Propyl 2-(chlorocarbonyl)benzoate can be synthesized through the esterification of benzoic acid with propanol in the presence of a chlorinating agent such as thionyl chloride. The reaction typically occurs under reflux conditions to ensure complete conversion.

    Transesterification: Another method involves the transesterification of methyl benzoate with propanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods: Industrial production often employs continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of immobilized enzymes, such as lipases, can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Propyl 2-(chlorocarbonyl)benzoate can undergo nucleophilic substitution reactions where the chlorocarbonyl group is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and propanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products:

    Substitution: Depending on the nucleophile, products can vary.

    Hydrolysis: Benzoic acid and propanol.

    Reduction: Propyl benzoate.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis for the preparation of various derivatives.
  • Employed in the study of esterification and transesterification reactions.

Biology and Medicine:

  • Investigated for its potential antimicrobial properties.
  • Studied for its role in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

Industry:

  • Utilized in the production of fragrances and flavoring agents.
  • Applied in the manufacture of polymers and resins.

Mechanism of Action

Mechanism: Propyl 2-(chlorocarbonyl)benzoate exerts its effects primarily through its ester and chlorocarbonyl functional groups. The ester bond can be hydrolyzed by esterases in biological systems, releasing benzoic acid and propanol. The chlorocarbonyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Molecular Targets and Pathways:

    Esterases: Enzymes that hydrolyze ester bonds.

    Nucleophiles: Molecules that attack the chlorocarbonyl group in substitution reactions.

Comparison with Similar Compounds

    Methyl benzoate: An ester of benzoic acid and methanol, used in perfumes and as a solvent.

    Ethyl benzoate: An ester of benzoic acid and ethanol, also used in fragrances and flavoring agents.

    Isopropyl benzoate: An ester of benzoic acid and isopropanol, used in similar applications.

Uniqueness: Propyl 2-(chlorocarbonyl)benzoate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity compared to other benzoate esters. This makes it a valuable intermediate in organic synthesis, offering versatility in chemical transformations.

Properties

CAS No.

62377-17-7

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

propyl 2-carbonochloridoylbenzoate

InChI

InChI=1S/C11H11ClO3/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3

InChI Key

SBBXOVAOKWQAGE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.